(R)-2-アミノ-3-(4-エチルフェニル)プロパン酸

説明

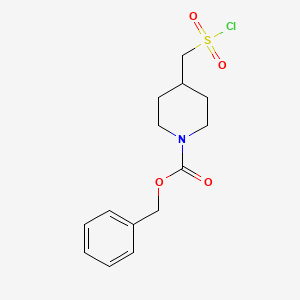

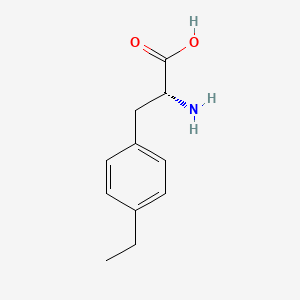

®-2-amino-3-(4-ethylphenyl)propanoic acid is a chiral amino acid derivative with a phenyl group substituted at the para position with an ethyl group

科学的研究の応用

®-2-amino-3-(4-ethylphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural amino acids.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

作用機序

Target of Action

It is known that d-phenylalanine, a related compound, interacts with enzymes such as kynurenine–oxoglutarate transaminase 1 and corticoliberin . These enzymes play crucial roles in various biochemical processes in the body.

Mode of Action

D-phenylalanine, a structurally similar compound, is known to act as a precursor in the synthesis of neurotransmitters norepinephrine and dopamine . These neurotransmitters play a significant role in mood regulation and cognitive function.

Biochemical Pathways

Phenylalanine, a related compound, is known to be involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of other amino acids and various secondary metabolites .

Result of Action

D-phenylalanine, a related compound, is known to have antidepressant effects, which are thought to be associated with elevated brain norepinephrine and dopamine levels .

生化学分析

Biochemical Properties

4-ETHYL-D-PHENYLALANINE participates in biochemical reactions similarly to phenylalanine. It can be a substrate for enzymes such as phenylalanine ammonia-lyase (PAL), which is involved in the phenylpropanoid pathway leading to the production of phenolic compounds . The presence of the ethyl group may influence the binding affinity of 4-ETHYL-D-PHENYLALANINE to these enzymes, potentially altering the rate or outcome of the reactions .

Cellular Effects

The effects of 4-ETHYL-D-PHENYLALANINE on cells and cellular processes are likely to be diverse, given the wide range of roles that phenylalanine and its derivatives play in cellular function. For instance, it could influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-ETHYL-D-PHENYLALANINE is not fully understood. As an analog of phenylalanine, it may interact with the same biomolecules and exert similar effects. For example, it could bind to enzymes, inhibit or activate them, and induce changes in gene expression . The presence of the ethyl group could also result in unique interactions and effects .

Temporal Effects in Laboratory Settings

These aspects would be crucial to understand for applications such as drug development or biochemical research .

Dosage Effects in Animal Models

The effects of different dosages of 4-ETHYL-D-PHENYLALANINE in animal models have not been extensively studied. Such studies could provide valuable insights into its potential therapeutic applications and safety profile .

Metabolic Pathways

4-ETHYL-D-PHENYLALANINE is likely to be involved in similar metabolic pathways as phenylalanine, such as the phenylpropanoid pathway . It could interact with the same enzymes and cofactors, and potentially influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 4-ETHYL-D-PHENYLALANINE within cells and tissues are not well-characterized. It could potentially interact with the same transporters or binding proteins as phenylalanine .

Subcellular Localization

Depending on its chemical properties and interactions with other molecules, it could be directed to specific compartments or organelles within the cell .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-3-(4-ethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of the corresponding α,β-unsaturated ester using a chiral catalyst. This method ensures the production of the desired enantiomer with high enantiomeric excess.

Another method involves the use of chiral auxiliaries in the alkylation of glycine derivatives. The reaction conditions typically include the use of strong bases such as sodium hydride or lithium diisopropylamide to deprotonate the glycine derivative, followed by the addition of the appropriate alkyl halide.

Industrial Production Methods

In an industrial setting, the production of ®-2-amino-3-(4-ethylphenyl)propanoic acid may involve the use of biocatalysts to achieve the desired stereochemistry. Enzymatic resolution of racemic mixtures or the use of engineered enzymes for asymmetric synthesis are common strategies. These methods offer high selectivity and can be scaled up for large-scale production.

化学反応の分析

Types of Reactions

®-2-amino-3-(4-ethylphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

類似化合物との比較

Similar Compounds

®-2-amino-3-phenylpropanoic acid: Lacks the ethyl group on the phenyl ring.

®-2-amino-3-(4-methylphenyl)propanoic acid: Has a methyl group instead of an ethyl group on the phenyl ring.

®-2-amino-3-(4-isopropylphenyl)propanoic acid: Contains an isopropyl group on the phenyl ring.

Uniqueness

®-2-amino-3-(4-ethylphenyl)propanoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its steric and electronic properties. This modification can affect its binding affinity and selectivity for molecular targets, making it a valuable compound for research and development.

特性

IUPAC Name |

(2R)-2-amino-3-(4-ethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKDBHFQJATNBQ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654416 | |

| Record name | 4-Ethyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721385-17-7 | |

| Record name | 4-Ethyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B580024.png)